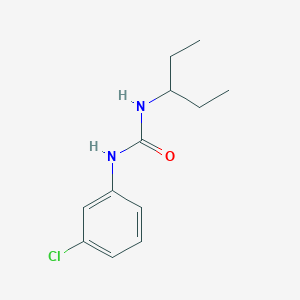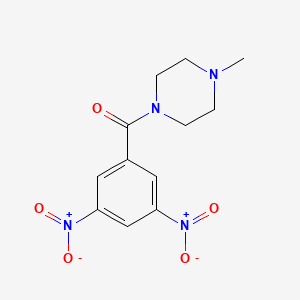
3-(benzoylamino)-4-methyl-N-(1-methylbutyl)benzamide
Übersicht
Beschreibung
3-(Benzoylamino)-4-methyl-N-(1-methylbutyl)benzamide, also known as BMB, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMB is a benzamide derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
3-(benzoylamino)-4-methyl-N-(1-methylbutyl)benzamide is a potent inhibitor of protein kinases, specifically those belonging to the mitogen-activated protein kinase (MAPK) family. It works by binding to the ATP-binding pocket of the kinase, thereby preventing its activity. This inhibition of protein kinases can lead to a variety of downstream effects, including changes in gene expression and alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis (programmed cell death). This compound has also been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzoylamino)-4-methyl-N-(1-methylbutyl)benzamide in lab experiments is its specificity for protein kinases. This allows researchers to selectively inhibit specific signaling pathways, providing insight into their role in cellular processes. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, its effects in vivo are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzoylamino)-4-methyl-N-(1-methylbutyl)benzamide. One area of research is the development of more potent and selective inhibitors of protein kinases. Additionally, this compound could be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Another direction for future research is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its specificity for protein kinases makes it a useful tool for studying cellular processes, and its various biochemical and physiological effects make it a potential therapeutic agent for a variety of diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising.
Wissenschaftliche Forschungsanwendungen
3-(benzoylamino)-4-methyl-N-(1-methylbutyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying cellular processes. This compound has been used to investigate the role of protein kinases in signal transduction pathways, as well as the regulation of gene expression.
Eigenschaften
IUPAC Name |
3-benzamido-4-methyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-8-15(3)21-20(24)17-12-11-14(2)18(13-17)22-19(23)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMXNOGMYIMLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-2-{[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetamide](/img/structure/B4779126.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4779131.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4779152.png)
![3-bromo-5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4779171.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide](/img/structure/B4779176.png)

![1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4779189.png)
![methyl 3-[2-(1-azepanyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4779192.png)

![methyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4779202.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B4779212.png)
![N-allyl-2-{[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}acetamide](/img/structure/B4779216.png)
![N-({[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetyl)glycine](/img/structure/B4779222.png)